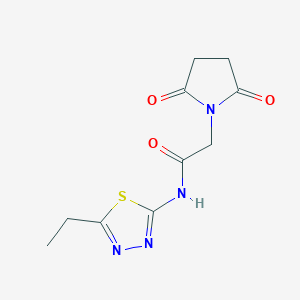![molecular formula C15H11Cl2N3O2 B3973252 4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3973252.png)
4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Overview
Description
The compound 4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DPY" and has been studied extensively for its unique properties, which make it a valuable tool for scientific investigations.
Mechanism of Action
The mechanism of action of DPY is complex and not fully understood. However, it is believed that DPY exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, DPY has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, DPY has been shown to inhibit the activity of protein kinase C, a signaling molecule that is involved in a range of cellular processes.
Biochemical and Physiological Effects:
DPY has been found to have a range of biochemical and physiological effects. For example, DPY has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little to no effect on normal cells. Additionally, DPY has been found to inhibit the formation of biofilms, which are communities of bacteria that are often resistant to antibiotics. DPY has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
DPY has several advantages for use in laboratory experiments. For example, DPY is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. Additionally, DPY has been extensively studied, and its biological effects are well-documented. However, there are also limitations to the use of DPY in laboratory experiments. For example, DPY is a relatively complex molecule, which makes it difficult to study its mechanism of action. Additionally, DPY has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on DPY. One potential area of research is the development of DPY-based drugs for the treatment of cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of DPY and its potential applications in various fields. Finally, there is a need for more studies on the safety and toxicity of DPY, particularly at high concentrations. Overall, DPY is a promising compound with a range of potential applications in scientific research.
Scientific Research Applications
DPY has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. DPY has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, DPY has been found to have potent antibacterial activity against a range of bacterial species, including drug-resistant strains.
properties
IUPAC Name |
5-[1-(2,4-dichlorophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-9(21-13-3-2-11(16)8-12(13)17)15-19-14(20-22-15)10-4-6-18-7-5-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQLBYYWOADFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=NC=C2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3973171.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]benzamide](/img/structure/B3973175.png)





![2-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}nicotinic acid](/img/structure/B3973220.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B3973226.png)
![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B3973230.png)



![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3973263.png)